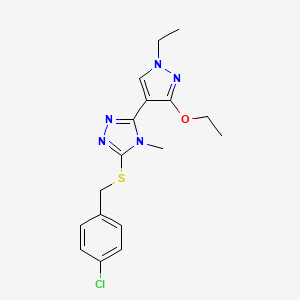
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves condensation reactions. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . Similarly, benzothiazole derivatives were synthesized by reacting 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds . These methods suggest that the synthesis of "N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide" could also involve a condensation reaction between an appropriate benzothiazole amine and a methylbenzoyl chloride or acid.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and MS, along with elemental analysis and sometimes X-ray crystallography . The presence of substituents on the benzothiazole ring can influence the electronic properties and molecular conformation, which can be studied using these techniques.
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions, including metal-catalyzed C–H bond functionalization, due to the presence of directing groups . The pKa values of benzothiazole acetamide derivatives indicate that they can exist in different protonation states, which is important for their reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and acidity constants, are influenced by their molecular structure. The pKa values of benzothiazole acetamide derivatives were determined to understand their acidity, which is crucial for their biological activity . The crystal structure and molecular docking studies can provide insights into the intermolecular interactions and potential binding modes with biological targets .
Relevant Case Studies
Several of the papers discuss the biological activities of benzothiazole derivatives. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed promising anticancer activity against various human cancer cell lines . Another study reported the antitumor properties of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, showing potent and selective inhibitory activity against lung, colon, and breast cancer cell lines . These case studies highlight the potential therapeutic applications of benzothiazole derivatives, including the compound of interest.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Antibacterial Activities
Compounds with structural similarities to N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide have been synthesized and evaluated for their potential antioxidant and antibacterial activities. A study by Ahmad et al. (2010) reported the synthesis of N'-arylmethylidene acetohydrazides starting from saccharine derivatives, leading to compounds with preliminary antioxidant and antibacterial properties. These compounds were synthesized using a facile method involving ultrasonic irradiation, highlighting their potential in developing treatments against oxidative stress and bacterial infections (Ahmad et al., 2010).
Microwave-Mediated Synthesis for Heterocyclic Compounds
Darweesh et al. (2016) described an efficient, microwave-mediated synthesis method for benzothiazole- and benzimidazole-based heterocycles. This method utilizes enaminosulfones as building blocks for the construction of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. The study demonstrates the versatility of benzothiazole derivatives in synthesizing pharmacologically relevant compounds (Darweesh et al., 2016).
Anticancer Activity
A notable application of benzothiazole derivatives is in anticancer research. Waghmare et al. (2013) synthesized novel heterocycles containing the benzothiazole moiety and evaluated their in-vitro anticancer activity against 60 human cancer cell lines. The study revealed that several derivatives exhibited remarkable activity, pointing to the potential of benzothiazole compounds as anticancer agents (Waghmare et al., 2013).
Synthesis and Chemical Properties
The chemical synthesis and properties of benzothiazole derivatives also constitute a significant area of research. Velikorodov et al. (2011) explored the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives, providing insights into the chemical behavior and reactivity of the benzothiazole ring system. This research contributes to the broader understanding of how such compounds can be modified and utilized in various scientific applications (Velikorodov et al., 2011).
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-10-6-4-5-7-13(10)16(20)19-17-18-14-11(2)8-9-12(3)15(14)21-17/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMIUUJILHURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)



![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)



![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)

